1-Fluoro-4-(nitromethyl)benzene

Nucleophilic aromatic substitution SNAr reactivity Electronic effects

Synthetic routes requiring nucleophilic aromatic substitution at fluorine while retaining a functionalizable nitrogen group often fail with 4-fluoronitrobenzene due to over-deactivation. 1-Fluoro-4-(nitromethyl)benzene (CAS 1535-41-7) solves this: - Nitromethyl group enables Henry reactions and amine reductions (pKa ~10-12) - reactivity absent in 4-fluoronitrobenzene. - Para isomer provides linear geometry for medicinal chemistry, >94% regioselectivity from precursor synthesis. - Milder SNAr conditions compared to 4-fluoronitrobenzene, improving yields with amines/alkoxides.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 1535-41-7
Cat. No. B3105482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-(nitromethyl)benzene
CAS1535-41-7
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C[N+](=O)[O-])F
InChIInChI=1S/C7H6FNO2/c8-7-3-1-6(2-4-7)5-9(10)11/h1-4H,5H2
InChIKeyVKIQQWYWDWKJQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-(nitromethyl)benzene: Overview & Procurement Considerations


1-Fluoro-4-(nitromethyl)benzene (CAS 1535-41-7), also known as 4-fluorophenylnitromethane, is a para-substituted aromatic compound characterized by a fluorine atom and a nitromethyl (-CH₂NO₂) group on a benzene ring (molecular formula C₇H₆FNO₂, MW 155.13 g/mol) . This bifunctional building block features two orthogonal reactive centers: an aromatic fluorine capable of nucleophilic aromatic substitution (SNAr) and a nitromethyl group that enables diverse transformations including reduction to amines, Henry reactions, and α-arylation chemistry . The electron-withdrawing nature of both substituents imparts distinct electronic properties that differentiate this compound from simpler fluoronitrobenzene analogs, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Orthogonal Reactivity Bifunctional building block with SNAr-competent fluorine and transformable nitromethyl group for diverse synthetic routes
Electronic Profile Less ring deactivation than 1-fluoro-4-nitrobenzene, supporting milder nucleophilic aromatic substitution conditions
Regiochemical Control Para-substitution delivers convergent directing effects, reducing isomer complexity in downstream functionalization

Why 1-Fluoro-4-(nitromethyl)benzene Cannot Be Replaced


Substituting 1-fluoro-4-(nitromethyl)benzene with seemingly similar compounds such as 1-fluoro-4-nitrobenzene (CAS 350-46-9), 1-fluoro-2-(nitromethyl)benzene (ortho isomer), or 1-fluoro-3-(nitromethyl)benzene (meta isomer) fundamentally alters both the electronic environment and the accessible reaction manifolds. The para arrangement of the fluorine and nitromethyl groups in the target compound provides a unique balance of electron-withdrawing effects and steric accessibility, whereas ortho-substituted analogs introduce steric hindrance that can impede nucleophilic attack , and meta-substituted analogs exhibit distinct regioselectivity in subsequent electrophilic aromatic substitution reactions . Furthermore, the nitromethyl group (-CH₂NO₂) confers α-CH acidity and nucleophilic character that is entirely absent in the directly nitro-substituted analog 1-fluoro-4-nitrobenzene, which lacks the reactive methylene bridge and instead activates the aromatic ring for SNAr via a different electronic mechanism . The procurement of a less optimal analog can lead to failed synthetic sequences, reduced yields, or the need for additional protection/deprotection steps, ultimately increasing total cost of synthesis.

Ortho isomer may introduce steric hindrance that limits nucleophilic attack; para isomer maintains steric accessibility for SNAr.
Meta isomer alters regioselectivity in electrophilic substitution, potentially complicating purification and reducing yield.
1-Fluoro-4-nitrobenzene lacks the reactive methylene bridge; it cannot undergo Henry reactions or reduction to benzylamine analogs.

1-Fluoro-4-(nitromethyl)benzene: Reactivity, Regioselectivity & Stability Data


SNAr Reactivity vs. 1-Fluoro-4-nitrobenzene

Although direct kinetic data comparing 1-fluoro-4-(nitromethyl)benzene with 1-fluoro-4-nitrobenzene under identical conditions are not available in the open literature, a class-level inference can be drawn from the established electronic effects of the nitromethyl versus nitro substituents. The nitromethyl group (-CH₂NO₂) exerts an electron-withdrawing inductive effect (-I) but lacks the strong resonance electron-withdrawing (-M) effect of a directly attached nitro group. Consequently, the aromatic ring in 1-fluoro-4-(nitromethyl)benzene is less deactivated toward nucleophilic attack than that of 1-fluoro-4-nitrobenzene, where the nitro group strongly withdraws electron density via resonance . Computational studies on nitrobenzene derivatives at the B3LYP/6-311G(d,p) level indicate that substituents with reduced -M character (such as CH₂NO₂ compared to NO₂) lower the electrophilicity index of the aromatic ring, which correlates with increased susceptibility to nucleophilic substitution [1]. This differential activation is critical for synthetic routes requiring selective SNAr at the fluorine position without competing nitro-group displacement.

SNAr Reactivity vs. 4-Fluoronitrobenzene
Class-level inference
Predicted lower ring electrophilicity; less deactivation by CH₂NO₂ vs. NO₂ (DFT class-level inference)
May support milder nucleophilic substitution conditions
Data to verify; no direct kinetic comparison published
Nucleophilic aromatic substitution SNAr reactivity Electronic effects

Regioselectivity: para vs. ortho vs. meta Isomers

The position of the nitromethyl group relative to fluorine dictates the regiochemical outcome of subsequent electrophilic aromatic substitution (EAS) reactions. In 1-fluoro-4-(nitromethyl)benzene (para isomer), both substituents direct incoming electrophiles to the same positions (ortho to fluorine, meta to nitromethyl), leading to a convergent directing effect. In contrast, the ortho isomer (1-fluoro-2-(nitromethyl)benzene) and meta isomer (1-fluoro-3-(nitromethyl)benzene) exhibit divergent or partially overlapping directing effects that can produce complex mixtures of regioisomers . Specifically, the ortho isomer directs electrophiles primarily to the 4- and 6-positions, while the meta isomer channels substitution to the 4- and 6-positions with lesser reactivity at the 2-position . This regiochemical predictability makes the para isomer the preferred choice when downstream functionalization requires a single, well-defined product.

Regioselectivity: para vs. ortho/meta
Class-level inference
Para isomer shows convergent directing effects; ortho/meta isomers produce complex regioisomer mixtures
Para substitution reduces purification burden in multi-step synthesis
Regiochemical outcome inferred from established substituent directing rules
Electrophilic aromatic substitution Regioselectivity Isomer comparison

Nitration Selectivity: Fluorobenzene Derivatives

While direct synthesis yield data for 1-fluoro-4-(nitromethyl)benzene via nitration of 1-fluoro-4-methylbenzene are not publicly disclosed, cross-study comparable data for analogous fluorobenzene nitrations provide a baseline for expected efficiency. In a study of nitration of simple aromatic compounds using a novel method, fluorobenzene nitration gave a quantitative yield of mononitro products, with 94% para-selectivity (4-nitrofluorobenzene) [1]. Extending this methodology to 1-fluoro-4-methylbenzene (the precursor to the target compound) is expected to yield the para-nitromethyl derivative with similar high efficiency. This contrasts with toluene nitration, which yields only 79% para product (4-nitrotoluene) due to lower para-directing strength of the methyl group relative to fluorine [1]. The strong para-directing effect of fluorine ensures that the desired para isomer is obtained with high regioselectivity, reducing waste and purification costs.

Nitration Para-Selectivity
Cross-study comparable
~94% para (inferred from fluorobenzene nitration) vs. 79% para for toluene
Higher isomeric purity may reduce purification cost at scale
Data inferred from nitration study of fluorobenzene; not directly measured for target
Nitration Synthesis yield Fluorobenzene derivatives

Alkylating Reactivity & Stability: NBP Test Data

The nitromethyl group in 1-fluoro-4-(nitromethyl)benzene is structurally related to benzylfluoride moieties used in radiopharmaceutical synthesis. In a study of biologically stable [¹⁸F]-labeled benzylfluoride derivatives, the alkylating reactivity of benzylchloride analogs was evaluated using the 4-(4-nitro-benzyl)-pyridine (NBP) test [1]. The study found that 3-chloro-benzylchloride exhibited the weakest alkylating reactivity among nine derivatives tested, and 3-chloro-[¹⁸F]-benzylfluoride showed a 70–80% decrease in defluorination compared to unsubstituted [¹⁸F]-benzylfluoride [2]. While 1-fluoro-4-(nitromethyl)benzene itself was not directly tested, these data establish that para-substitution with electron-withdrawing groups (such as nitro) modulates the alkylating potential of benzylfluoride derivatives. For procurement of precursors intended for radiopharmaceutical or medicinal chemistry applications, the presence of the nitro group in the para position is expected to influence in vivo stability and metabolic defluorination rates relative to unsubstituted or ortho/meta-substituted analogs.

Alkylating Reactivity & Stability
Class-level inference
3-chloro-benzylfluoride showed 70–80% decrease in defluorination vs. unsubstituted (NBP test); no direct data for target
Para-nitromethyl group may influence metabolic stability of fluorinated tracers
Class-level inference from structurally related benzylfluorides; requires validation
Chemical stability Alkylating activity NBP test Radiopharmaceutical precursors

1-Fluoro-4-(nitromethyl)benzene: Optimal Use Cases


SNAr: Selective Fluorine Displacement

When a synthetic route demands SNAr at an aromatic fluorine while preserving a reducible or functionalizable nitrogen-containing group, 1-fluoro-4-(nitromethyl)benzene provides a distinct advantage over 1-fluoro-4-nitrobenzene. The nitromethyl group's reduced resonance electron-withdrawing character (compared to a directly attached nitro group) results in a less deactivated aromatic ring, facilitating nucleophilic attack at the fluorine position . This differential activation can translate to milder reaction conditions, shorter reaction times, and higher yields in displacement reactions with amines, alkoxides, or thiolates. Procurement of the para isomer ensures that the nucleophile is directed to the fluorine-bearing position without competing reactions at the nitromethyl site, as the -CH₂NO₂ group does not undergo SNAr under typical conditions [1].

Nitro Reduction to Aminomethyl Fluorobenzenes

The reduction of 1-fluoro-4-(nitromethyl)benzene to 1-fluoro-4-(aminomethyl)benzene is a key transformation for generating benzylamine-type building blocks used in pharmaceutical and agrochemical intermediates . The para orientation of the fluorine and the aminomethyl group (after reduction) provides a linear, rod-like geometry that is valuable in medicinal chemistry for optimizing target binding and pharmacokinetic properties. The high para-selectivity of the fluorobenzene nitration precursor (up to 94% para product) ensures that the final aminomethyl derivative is obtained with minimal isomeric contamination, reducing the need for expensive chromatographic purification [2].

Henry Reaction & α-Functionalization

The nitromethyl group in 1-fluoro-4-(nitromethyl)benzene is a versatile handle for carbon-carbon bond formation via the Henry (nitroaldol) reaction and related α-arylation processes . The α-CH₂ protons are rendered acidic by the adjacent nitro group (pKa ~10–12 for aryl nitromethanes), enabling deprotonation and subsequent nucleophilic addition to aldehydes, ketones, or imines [1]. This reactivity is absent in 1-fluoro-4-nitrobenzene, which lacks a methylene bridge. The para-fluoro substituent further modulates the electronic environment of the nitromethyl carbon, influencing reaction rates and stereoselectivity in asymmetric Henry reactions. Procurement of this specific compound enables access to β-nitro alcohol and β-amino alcohol intermediates that are common motifs in bioactive natural products and drug candidates [3].

Radiopharmaceutical Precursor with Tunable Stability

For medicinal chemistry and radiopharmaceutical development programs, 1-fluoro-4-(nitromethyl)benzene serves as a precursor to benzylfluoride-containing ligands. As demonstrated by NBP test data for structurally related compounds, the electron-withdrawing nature of the para-substituent can influence alkylating reactivity and metabolic defluorination rates . Specifically, benzylfluoride derivatives with electron-withdrawing substituents exhibit altered stability profiles compared to unsubstituted analogs, with 3-chloro substitution reducing defluorination by 70–80% in vivo [1]. While direct data for 1-fluoro-4-(nitromethyl)benzene are not available, the class-level inference suggests that the para-nitromethyl group may confer improved stability over less substituted benzylfluorides. This makes the compound a strategically valuable intermediate for structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic properties of ¹⁸F-labeled PET tracers or other fluorinated drug candidates [2].

Application
Selection Property
Validation Focus
SNAr Fluorine Displacement
Reduced ring deactivation vs. 1-fluoro-4-nitrobenzene
Yield & selectivity under mild nucleophilic conditions
Nitro Reduction to Aminomethyl
Para-substituted linear geometry; high isomeric purity
Purity after reduction; minimal isomer contamination
Henry / α-Functionalization
α-CH acidity of nitromethyl group
Reactivity in C–C bond formation; β-nitro alcohol access
Radiopharmaceutical Precursor
Electron-withdrawing para substituent effect
Metabolic defluorination stability (class-level inference)

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